2,4,6-Trinitrobenzonitrile
Overview
Description
2,4,6-Trinitrobenzonitrile is an organic compound with the molecular formula C₇H₂N₄O₆. It is characterized by the presence of three nitro groups (-NO₂) and a nitrile group (-CN) attached to a benzene ring. This compound is known for its high reactivity due to the electron-withdrawing effects of the nitro groups, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trinitrobenzonitrile can be synthesized through the nitration of benzonitrile. The process involves the introduction of nitro groups into the benzene ring of benzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the trinitro compound.
Industrial Production Methods: Industrial production of this compound often involves the treatment of 2,4,6-trinitrotoluene (TNT) with nitrosyl chloride, resulting in the formation of 2,4,6-trinitrobenzaldoxime as an intermediate. This intermediate is then converted to this compound through further chemical reactions .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trinitrobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitro groups in this compound can be substituted by nucleophiles such as methoxide (MeO⁻), thiols (RS⁻), and azide (N₃⁻) ions.
Intramolecular Cyclization: The compound can undergo intramolecular cyclization reactions to form benzo-annelated sulfur-containing heterocycles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as methoxide, thiols, and azide ions are commonly used.
Cyclization: Cyclization reactions often require specific conditions, such as the presence of a base and controlled temperature.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include substituted nitrobenzonitriles.
Cyclization Products: Cyclization can lead to the formation of heterocyclic compounds such as benzo[d]isothiazole and benzo[b]thiophene derivatives.
Scientific Research Applications
2,4,6-Trinitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology and Medicine: The compound’s reactivity makes it useful in the development of biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4,6-Trinitrobenzonitrile primarily involves nucleophilic aromatic substitution. The electron-withdrawing nitro groups activate the benzene ring towards nucleophilic attack, facilitating the substitution of the nitro groups by various nucleophiles. This process often involves the formation of σ-complex intermediates, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but contains a methyl group instead of a nitrile group.
2,4,6-Trinitroanisole: Contains a methoxy group instead of a nitrile group.
Uniqueness: 2,4,6-Trinitrobenzonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and chemical properties compared to its analogs. The nitrile group enhances the compound’s ability to participate in nucleophilic substitution and cyclization reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,4,6-trinitrobenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2N4O6/c8-3-5-6(10(14)15)1-4(9(12)13)2-7(5)11(16)17/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQUNNGYNBKOCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406724 | |
Record name | 2,4,6-trinitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37841-25-1 | |
Record name | 2,4,6-trinitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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